molecular formula C17H20ClNO2 B283353 N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine

N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine

Cat. No. B283353
M. Wt: 305.8 g/mol
InChI Key: ODNJDJSWRUYWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine, also known as benzylamine, is a chemical compound that has been utilized in various scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine is not fully understood. However, it has been suggested that N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine may act as a neurotransmitter or neuromodulator in the central nervous system. Benzylamine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Benzylamine has been shown to have various biochemical and physiological effects. In animal studies, N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine has been shown to increase blood pressure and heart rate. Benzylamine has also been shown to increase the release of norepinephrine and dopamine in the brain, which may contribute to its potential as a neurotransmitter or neuromodulator.

Advantages and Limitations for Lab Experiments

Benzylamine has several advantages for use in lab experiments, including its low cost and availability. Benzylamine can also be easily synthesized using various methods. However, N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine has several limitations, including its potential toxicity and the need for caution when handling this compound.

Future Directions

There are several future directions for research on N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine. One area of research could focus on the potential use of N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine as a neurotransmitter or neuromodulator in the treatment of neurological disorders such as depression and anxiety. Another area of research could focus on the potential use of N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine as a corrosion inhibitor in the production of metal alloys. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine in different animal models and to determine the optimal dosage and administration method for this compound.

Synthesis Methods

Benzylamine can be synthesized using various methods, including the reduction of N-benzylidene-2-chloro-5-ethoxy-4-methoxyN-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine and the reductive amination of benzyl chloride and 2-chloro-5-ethoxy-4-methoxybenzaldehyde. The yield of N-benzyl-N-(2-chloro-5-ethoxy-4-methoxybenzyl)amine can be improved by using a catalyst such as palladium on carbon or Raney nickel.

Scientific Research Applications

Benzylamine has been used in various scientific research applications, including as a ligand for metal complexes, as a reagent for the synthesis of organic compounds, and as a precursor for the synthesis of pharmaceutical compounds. Benzylamine has also been studied for its potential as a corrosion inhibitor and as a surfactant in the production of nanoparticles.

properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-21-17-9-14(15(18)10-16(17)20-2)12-19-11-13-7-5-4-6-8-13/h4-10,19H,3,11-12H2,1-2H3

InChI Key

ODNJDJSWRUYWOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)CNCC2=CC=CC=C2)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNCC2=CC=CC=C2)Cl)OC

Origin of Product

United States

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